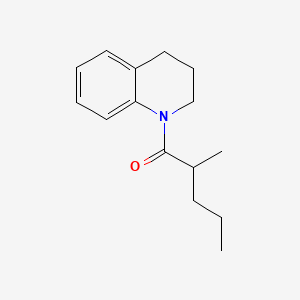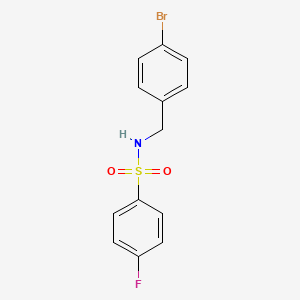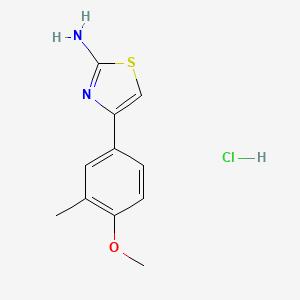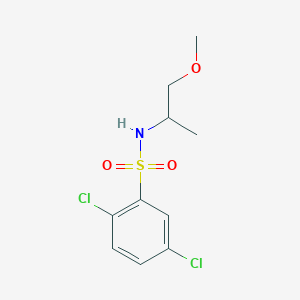
3-anilino-1,3-diphenyl-2-propen-1-one
Vue d'ensemble
Description
3-anilino-1,3-diphenyl-2-propen-1-one, also known as chalcone, is a chemical compound that belongs to the class of flavonoids. It is a yellow crystalline solid that is widely used in the pharmaceutical industry due to its various biological activities. Chalcone has been found to possess anti-inflammatory, anti-cancer, anti-microbial, and antioxidant properties.
Applications De Recherche Scientifique
Antioxidant Efficiency in Polymer Degradation
A study by Rychlá et al. (1986) explored the antioxidant efficiencies of a series of 3-anilino-1,5-diphenyl pyrazoles, including compounds similar to 3-anilino-1,3-diphenyl-2-propen-1-one, in preventing the thermo-oxidation of isotactic polypropylene. This research demonstrated the potential of these compounds in enhancing polymer stability against thermal degradation (Rychlá et al., 1986).
Hydroamination Reactions
Younis et al. (2016) investigated the hydroamination of diphenylbutadiyne with N-methyl-anilines using a specific precatalyst, which involved compounds structurally related to this compound. This study highlighted the regioselective hydroamination process and its potential applications in organic synthesis (Younis et al., 2016).
Uranyl Complexes
Orabi (1998) synthesized uranyl complexes using ligands derived from acetone, including 1,3-diphenyl-1-(2-hydroxy-anilidino)-1-propylidin-3-one, a compound closely related to this compound. This research provided insights into the physical properties of these complexes and their potential applications in materials science (Orabi, 1998).
Stereochemical Studies
Kurtev et al. (1981) conducted stereochemical correlation studies involving 3-amino and 3-arylamino acids and their derivatives, using stereospecific N-phenylation by diphenylhalonium salts. The study included compounds like 3-anilino-2,3-diphenyl-1-propanols, offering insights into stereochemistry and molecular configurations (Kurtev et al., 1981).
Biological Activities
Jang et al. (2007) described the synthesis and biological evaluation of 1,3-diphenyl-2-propen-1-one derivatives, showcasing their potential as free-radical scavengers and suppressors of nitric oxide generation. This study provides evidence of the biological activities of compounds structurally related to this compound (Jang et al., 2007).
Propriétés
IUPAC Name |
(Z)-3-anilino-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-16,22H/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMISYHGFKCQJIH-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-(2-methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3955821.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3955825.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxypropanamide](/img/structure/B3955838.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955852.png)

![N-benzyl-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3955855.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-3-(2-thienyl)propanamide](/img/structure/B3955869.png)
methanone](/img/structure/B3955877.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B3955879.png)



![1-(4-ethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3955917.png)